molecular formula C9H6N2O B11920446 5-Hydroxy-1H-indole-2-carbonitrile

5-Hydroxy-1H-indole-2-carbonitrile

Cat. No.: B11920446
M. Wt: 158.16 g/mol
InChI Key: HPHQOTJKPFMMKY-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the hydroxy and carbonitrile groups in this compound makes it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-Hydroxy-1H-indole-2-carbonitrile, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For this compound, specific reaction conditions may include the use of methanesulfonic acid in methanol under reflux .

Industrial Production Methods

Industrial production of indole derivatives can involve various catalysts and reaction setups. For example, the use of L-proline, Amberlite IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt have been reported . These methods aim to optimize yield and purity while minimizing reaction time and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1H-indole-2-carbonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 5-oxo-1H-indole-2-carbonitrile, while reduction of the carbonitrile group can produce 5-hydroxy-1H-indole-2-amine .

Scientific Research Applications

5-Hydroxy-1H-indole-2-carbonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Hydroxy-1H-indole-2-carbonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The hydroxy group enhances its solubility and potential for hydrogen bonding, while the carbonitrile group provides a site for further chemical modification .

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

5-hydroxy-1H-indole-2-carbonitrile

InChI

InChI=1S/C9H6N2O/c10-5-7-3-6-4-8(12)1-2-9(6)11-7/h1-4,11-12H

InChI Key

HPHQOTJKPFMMKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C#N

Origin of Product

United States

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